1H-Benzimidazole-1-carbonitrile

Catalog No.
S649475
CAS No.
31892-41-8
M.F
C8H5N3
M. Wt
143.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Benzimidazole-1-carbonitrile

CAS Number

31892-41-8

Product Name

1H-Benzimidazole-1-carbonitrile

IUPAC Name

benzimidazole-1-carbonitrile

Molecular Formula

C8H5N3

Molecular Weight

143.15 g/mol

InChI

InChI=1S/C8H5N3/c9-5-11-6-10-7-3-1-2-4-8(7)11/h1-4,6H

InChI Key

SGCJHVTWXFWDOD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CN2C#N

Synonyms

N-cyanobenzimidazole

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C#N
  • Chemical Intermediate

    The presence of the nitrile group (C≡N) and the benzimidazole core structure suggests 1H-Benzimidazole-1-carbonitrile could be a valuable intermediate in the synthesis of more complex molecules. These could be pharmaceuticals, functional materials, or agrochemicals.

  • Investigation into Bioactive Properties

    The benzimidazole core is present in many biologically active molecules []. This class of molecules can have a wide range of functions, including acting as antimicrobials, antifungals, and antiparasitics []. Further research could explore whether 1H-Benzimidazole-1-carbonitrile possesses similar properties.

Limitations of Current Information:

Finding More Information:

Here are some resources that you can use to find more information about 1H-Benzimidazole-1-carbonitrile and scientific research in general:

  • PubChem: This database by the National Institutes of Health provides information on the structure and properties of many chemicals, including 1H-Benzimidazole-1-carbonitrile [].
  • ScienceDirect and ACS Publications: These online libraries contain scientific articles on a wide range of topics. You may be able to find articles that discuss the synthesis or applications of 1H-Benzimidazole-1-carbonitrile by searching for these terms.

1H-Benzimidazole-1-carbonitrile is a heterocyclic aromatic organic compound characterized by its unique structure, which features a benzimidazole ring fused with a nitrile group at the first position. This compound, with the molecular formula C9H6N2C_9H_6N_2 and a molecular weight of approximately 158.16 g/mol, is recognized for its diverse applications in medicinal chemistry, material science, and various industrial processes. The benzimidazole core contributes to its stability and reactivity, making it a valuable scaffold for synthesizing more complex organic molecules .

, reflecting its versatility:

  • Oxidation: The compound can be oxidized to form benzimidazole-1-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the nitrile group into an amine group, yielding 1H-benzimidazole-1-amine. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
  • Substitution Reactions: The compound can undergo nucleophilic substitution with halogens or nitrating agents under controlled conditions, facilitating the introduction of various functional groups.

1H-Benzimidazole-1-carbonitrile exhibits significant biological activity, particularly in antimicrobial and anticancer research:

  • Antimicrobial Properties: It has been shown to inhibit the growth of various bacterial and fungal species, making it a candidate for developing new antimicrobial agents .
  • Anticancer Activity: Studies indicate that derivatives of this compound can induce apoptosis in cancer cells and inhibit cell proliferation by interfering with critical signaling pathways . The molecular mechanism involves binding to specific enzymes and proteins, disrupting normal cellular functions.

The synthesis of 1H-benzimidazole-1-carbonitrile can be achieved through several methods:

  • Cyclization of o-Phenylenediamine with Cyanogen Bromide: This method involves reacting o-phenylenediamine with cyanogen bromide under basic conditions (e.g., sodium hydroxide). The reaction proceeds through cyclization to form the benzimidazole ring with the nitrile group attached.
  • Condensation Reactions: Condensation of o-phenylenediamine with formic acid or trimethyl orthoformate is another route to synthesize the benzimidazole core before introducing the carbonitrile group .
  • Industrial Production: In industrial settings, continuous flow processes may be employed to enhance yield and efficiency, often utilizing catalysts and optimized reaction conditions for large-scale production.

The applications of 1H-benzimidazole-1-carbonitrile span multiple fields:

  • Medicinal Chemistry: It serves as a building block for developing bioactive compounds with potential therapeutic applications against various diseases, including cancer and infections .
  • Material Science: The compound is used in producing advanced materials such as dyes and pigments due to its electronic properties.
  • Research Tool: In scientific research, it acts as a versatile intermediate for synthesizing more complex heterocyclic compounds.

Research into the interactions of 1H-benzimidazole-1-carbonitrile with biological macromolecules has revealed:

  • Binding Affinity: The compound can bind to nucleic acids and proteins, leading to inhibition of enzyme activity and interference with DNA replication. This interaction is crucial for understanding its potential as an anticancer agent .
  • Cellular Mechanisms: Its effects on cellular processes include inducing apoptosis in cancer cells and modulating cellular signaling pathways .

Similar Compounds

Several compounds share structural similarities with 1H-benzimidazole-1-carbonitrile. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
BenzimidazoleC7H6N2C_7H_6N_2Basic structure without the carbonitrile group
2-MethylbenzimidazoleC8H8N2C_8H_8N_2Methyl substitution at the second position
Benzimidazole-5-carbonitrileC9H6N4C_9H_6N_4Contains a carbonitrile group at the fifth position
1H-Benzimidazole-2-thiolC7H6N2SC_7H_6N_2SContains a thiol group instead of a nitrile

These compounds highlight the uniqueness of 1H-benzimidazole-1-carbonitrile due to its specific functional groups and biological activities. Its distinct reactivity profile makes it particularly valuable in medicinal chemistry compared to its analogs.

1H-Benzimidazole-1-carbonitrile (Chemical Abstract Service number 31892-41-8) with molecular formula C₈H₅N₃ and molecular weight 143.15 g/mol [1] [2] represents a significant heterocyclic compound of the benzimidazole family. This compound features a benzimidazole core structure with a nitrile group attached at the nitrogen-1 position, distinguishing it from other benzimidazole carbonitrile positional isomers [3] [1]. The analytical characterization of this compound requires multiple complementary techniques to establish its structural identity, purity, and physicochemical properties.

Spectroscopic Analysis

Spectroscopic methods provide fundamental structural information about 1H-Benzimidazole-1-carbonitrile through the analysis of molecular vibrations, nuclear magnetic environments, electronic transitions, and fragmentation patterns.

Infrared Spectroscopy

Infrared spectroscopy of 1H-Benzimidazole-1-carbonitrile reveals characteristic vibrational frequencies that confirm the presence of key functional groups. The most diagnostic absorption band occurs in the nitrile stretching region, where the carbon-nitrogen triple bond (C≡N) produces a sharp, intense peak at approximately 2200-2260 cm⁻¹ [3]. This frequency range is characteristic of aromatic nitriles and provides unambiguous identification of the cyano group.

The aromatic carbon-hydrogen stretching vibrations appear in the 3050-3100 cm⁻¹ region [3], while the carbon-carbon aromatic stretching modes are observed at multiple frequencies between 1520-1580 cm⁻¹ and 1440-1470 cm⁻¹ [3]. The carbon-nitrogen stretching vibrations of the imidazole ring system typically occur around 1620-1640 cm⁻¹ [3], providing confirmation of the heterocyclic framework.

For benzimidazole derivatives in general, the vibrational spectrum exhibits additional characteristic features. The in-plane aromatic carbon-hydrogen bending modes are typically found in the 1000-1300 cm⁻¹ region [4], while out-of-plane deformation modes appear at lower frequencies around 750-900 cm⁻¹ [4]. The absence of nitrogen-hydrogen stretching vibrations in the 3200-3500 cm⁻¹ region distinguishes N-substituted benzimidazoles from their unsubstituted counterparts [5].

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of 1H-Benzimidazole-1-carbonitrile at the atomic level.

¹H Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 1H-Benzimidazole-1-carbonitrile is characterized by aromatic proton signals appearing in the 7.0-8.1 ppm region [3]. The benzene ring protons typically resonate as a complex multiplet due to the aromatic coupling patterns. A significant diagnostic feature is the absence of the exchangeable nitrogen-hydrogen signal that would be present in unsubstituted benzimidazoles [3], confirming the substitution at the nitrogen-1 position.

The chemical shift values for aromatic protons in benzimidazole derivatives generally range from δ 7.1-8.1 ppm [3], with the exact positions depending on the electronic effects of substituents. The integration pattern confirms the presence of five aromatic protons, consistent with the molecular formula.

¹³C Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework of the molecule. The nitrile carbon typically appears at approximately 115-120 ppm , representing the most downfield carbon due to the triple bond character. The aromatic carbons of the benzimidazole system resonate in the typical aromatic region between 120-140 ppm .

For benzimidazole derivatives, specific carbon assignments can be made using two-dimensional nuclear magnetic resonance techniques. The carbon bearing the nitrile substitution shows characteristic chemical shifts that differ from unsubstituted positions [7]. The heterocyclic carbons (carbon-2 and carbon-7a/3a) exhibit distinct chemical shifts due to the nitrogen environment [7].

¹⁵N Nuclear Magnetic Resonance Spectroscopy

Nitrogen-15 nuclear magnetic resonance spectroscopy provides valuable information about the nitrogen environments in 1H-Benzimidazole-1-carbonitrile. The two nitrogen atoms in the imidazole ring exhibit different chemical shifts due to their distinct electronic environments [7]. Nitrogen-1 (bearing the nitrile substituent) typically appears around -228 ppm, while nitrogen-3 resonates around -134 ppm [7].

The nitrile nitrogen itself appears at a characteristic chemical shift in the -300 to -200 ppm range, providing confirmation of the cyano group presence. These nitrogen chemical shifts are sensitive to protonation state and hydrogen bonding interactions [7].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of 1H-Benzimidazole-1-carbonitrile reveals electronic transitions characteristic of the conjugated aromatic system. The compound exhibits absorption maxima in the ultraviolet region, typically around 250-300 nm , corresponding to π→π* transitions within the aromatic benzimidazole framework.

The presence of the electron-withdrawing nitrile group influences the electronic properties of the molecule, potentially causing shifts in the absorption wavelengths compared to unsubstituted benzimidazole. The molar extinction coefficients provide quantitative information about the intensity of these electronic transitions [9].

In different solvents, the absorption spectra may show solvatochromic effects due to the polar nature of the nitrile group. Dimethyl sulfoxide and acetonitrile are commonly used solvents for ultraviolet-visible measurements of benzimidazole derivatives [9] [10].

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and structural information through fragmentation patterns. 1H-Benzimidazole-1-carbonitrile exhibits a molecular ion peak at m/z 143 (molecular weight 143.15) [1] [2], confirming the molecular formula C₈H₅N₃.

High-resolution mass spectrometry techniques, such as electrospray ionization mass spectrometry, can provide accurate mass measurements for molecular ion confirmation . The fragmentation pattern typically shows loss of the nitrile group (mass 26) and characteristic benzimidazole fragments [12].

X-ray Crystallography

X-ray crystallography provides definitive three-dimensional structural information for 1H-Benzimidazole-1-carbonitrile when suitable single crystals can be obtained. This technique confirms the molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state .

For benzimidazole derivatives, crystal structures typically reveal planar heterocyclic systems with specific geometric parameters. The carbon-nitrogen triple bond length in the nitrile group is characteristically around 1.17 Å, while the benzimidazole ring system exhibits aromatic bond lengths [13]. Intermolecular hydrogen bonding patterns and π-π stacking interactions are commonly observed in benzimidazole crystal structures [14].

Powder X-ray diffraction can be used when single crystals are not available, providing information about crystalline phases and polymorphism [13] [14]. The diffraction pattern produces characteristic peak positions (2θ angles) and intensities that serve as fingerprints for the crystalline form.

Thermal Analysis Methods

Thermal analysis techniques provide information about the thermal stability, phase transitions, and decomposition behavior of 1H-Benzimidazole-1-carbonitrile.

Differential Scanning Calorimetry

Differential scanning calorimetry measures heat flow changes associated with thermal transitions. For 1H-Benzimidazole-1-carbonitrile, this technique can detect melting points, crystalline polymorphic transitions, and decomposition onset temperatures [15] . Benzimidazole derivatives typically exhibit melting points above 200°C, indicating good thermal stability .

Thermogravimetric Analysis

Thermogravimetric analysis monitors weight changes as a function of temperature, providing information about thermal decomposition patterns. The technique can detect water loss, sublimation, and decomposition events [15]. For benzimidazole compounds, significant weight loss typically occurs only above 240°C, indicating thermal stability in the solid state [15].

Chromatographic Methods

Chromatographic techniques enable separation, purification, and analytical determination of 1H-Benzimidazole-1-carbonitrile.

High-Performance Liquid Chromatography

High-performance liquid chromatography provides excellent separation and quantitative analysis capabilities. Reverse-phase chromatography using C18 stationary phases with acetonitrile-water mobile phases is commonly employed for benzimidazole derivatives [17] [18]. The nitrile group imparts moderate polarity, allowing good retention and resolution under typical reversed-phase conditions.

Detection methods include ultraviolet absorption at appropriate wavelengths (typically 254-280 nm) and mass spectrometry for structural confirmation [18]. The method can achieve high purity determinations (>95%) and is suitable for impurity profiling [17].

Gas Chromatography

Gas chromatography may be applicable for 1H-Benzimidazole-1-carbonitrile if the compound exhibits sufficient volatility. However, the relatively high molecular weight and polar nature of the compound may limit its applicability for gas chromatographic analysis [19].

Elemental Analysis

Elemental analysis provides quantitative determination of carbon, hydrogen, and nitrogen content, confirming the molecular formula C₈H₅N₃. The theoretical elemental composition comprises: carbon 67.13%, hydrogen 3.52%, and nitrogen 29.36% [20] [21].

Modern combustion-based analyzers can achieve precision within ±0.3% for each element [21]. The high nitrogen content (approximately 29%) makes this technique particularly valuable for purity assessment, as impurities typically alter the nitrogen percentage significantly [22].

Elemental analysis serves as a complementary technique to spectroscopic methods, providing independent confirmation of molecular composition and helping to detect the presence of inorganic impurities or hydration [20] [21].

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Wikipedia

1H-Benzimidazole-1-carbonitrile

Dates

Last modified: 08-15-2023

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